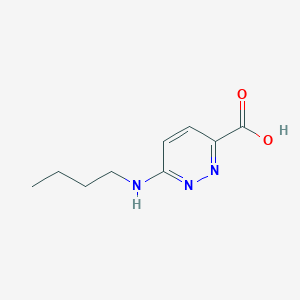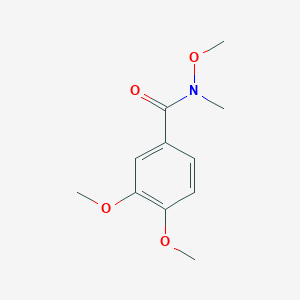
1-(Benzo(b)thiophen-5-yl)-2-(2-(N,N-diethylamino)ethoxy)ethanol hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Benzo(b)thiophen-5-yl)-2-(2-(N,N-diethylamino)ethoxy)ethanol hydrochloride, also known as BEt, is a chemical compound with potential use in scientific research. It is a selective agonist for the serotonin 5-HT1A receptor, which is a target for the treatment of various neuropsychiatric disorders.
Mécanisme D'action
1-(Benzo(b)thiophen-5-yl)-2-(2-(N,N-diethylamino)ethoxy)ethanol hydrochloride acts as a partial agonist for the 5-HT1A receptor, which is a G protein-coupled receptor that mediates the effects of serotonin. By binding to the receptor, 1-(Benzo(b)thiophen-5-yl)-2-(2-(N,N-diethylamino)ethoxy)ethanol hydrochloride can modulate the activity of various signaling pathways, leading to changes in neurotransmitter release and neuronal activity. The exact mechanism of action of 1-(Benzo(b)thiophen-5-yl)-2-(2-(N,N-diethylamino)ethoxy)ethanol hydrochloride is not fully understood and requires further investigation.
Effets Biochimiques Et Physiologiques
1-(Benzo(b)thiophen-5-yl)-2-(2-(N,N-diethylamino)ethoxy)ethanol hydrochloride has been shown to have a range of biochemical and physiological effects, including modulation of neurotransmitter release, changes in gene expression, and alterations in neuronal activity. It has been shown to increase the release of serotonin and dopamine in certain brain regions, leading to anxiolytic and antidepressant-like effects. 1-(Benzo(b)thiophen-5-yl)-2-(2-(N,N-diethylamino)ethoxy)ethanol hydrochloride has also been shown to increase the expression of brain-derived neurotrophic factor (BDNF), a protein that is involved in neuronal growth and survival.
Avantages Et Limitations Des Expériences En Laboratoire
1-(Benzo(b)thiophen-5-yl)-2-(2-(N,N-diethylamino)ethoxy)ethanol hydrochloride has several advantages for use in lab experiments, including its selectivity for the 5-HT1A receptor and its potential use in the treatment of various neuropsychiatric disorders. However, there are also limitations to its use, including its limited solubility in aqueous solutions and its potential toxicity at high doses. Further studies are needed to fully understand the advantages and limitations of using 1-(Benzo(b)thiophen-5-yl)-2-(2-(N,N-diethylamino)ethoxy)ethanol hydrochloride in lab experiments.
Orientations Futures
There are several future directions for research on 1-(Benzo(b)thiophen-5-yl)-2-(2-(N,N-diethylamino)ethoxy)ethanol hydrochloride, including investigating its potential use in the treatment of neurodegenerative diseases, exploring its effects on other neurotransmitter systems, and optimizing its synthesis and purification methods. Further studies are also needed to fully understand the mechanism of action of 1-(Benzo(b)thiophen-5-yl)-2-(2-(N,N-diethylamino)ethoxy)ethanol hydrochloride and its potential side effects. Overall, 1-(Benzo(b)thiophen-5-yl)-2-(2-(N,N-diethylamino)ethoxy)ethanol hydrochloride has potential as a valuable tool for scientific research and may have therapeutic applications in the future.
Méthodes De Synthèse
1-(Benzo(b)thiophen-5-yl)-2-(2-(N,N-diethylamino)ethoxy)ethanol hydrochloride can be synthesized through a multi-step process involving the reaction of 2-(2-(N,N-diethylamino)ethoxy)ethanol with benzo[b]thiophene-5-carbaldehyde in the presence of a catalyst. The resulting product is then purified and converted to the hydrochloride salt form. The purity and yield of 1-(Benzo(b)thiophen-5-yl)-2-(2-(N,N-diethylamino)ethoxy)ethanol hydrochloride can be improved through various optimization techniques.
Applications De Recherche Scientifique
1-(Benzo(b)thiophen-5-yl)-2-(2-(N,N-diethylamino)ethoxy)ethanol hydrochloride has potential use in scientific research due to its selectivity for the 5-HT1A receptor, which is involved in the regulation of mood, anxiety, and stress. It has been shown to have anxiolytic and antidepressant-like effects in animal models, making it a potential candidate for the treatment of anxiety and depression. 1-(Benzo(b)thiophen-5-yl)-2-(2-(N,N-diethylamino)ethoxy)ethanol hydrochloride has also been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propriétés
Numéro CAS |
142935-03-3 |
|---|---|
Nom du produit |
1-(Benzo(b)thiophen-5-yl)-2-(2-(N,N-diethylamino)ethoxy)ethanol hydrochloride |
Formule moléculaire |
C16H24ClNO2S |
Poids moléculaire |
329.9 g/mol |
Nom IUPAC |
(1R)-1-(1-benzothiophen-5-yl)-2-[2-(diethylamino)ethoxy]ethanol;hydrochloride |
InChI |
InChI=1S/C16H23NO2S.ClH/c1-3-17(4-2)8-9-19-12-15(18)13-5-6-16-14(11-13)7-10-20-16;/h5-7,10-11,15,18H,3-4,8-9,12H2,1-2H3;1H/t15-;/m0./s1 |
Clé InChI |
BKMCUGFGPQNYHG-RSAXXLAASA-N |
SMILES isomérique |
CCN(CC)CCOC[C@@H](C1=CC2=C(C=C1)SC=C2)O.Cl |
SMILES |
CCN(CC)CCOCC(C1=CC2=C(C=C1)SC=C2)O.Cl |
SMILES canonique |
CCN(CC)CCOCC(C1=CC2=C(C=C1)SC=C2)O.Cl |
Synonymes |
1-(benzo(b)thiophen-5-yl)-2-(2-(N,N-diethylamino)ethoxy)ethanol hydrochloride 1-benzothiophen-5-yl-2-(2-(diethylamino)ethoxy)ethanol hydrochloride T 588 T-588 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



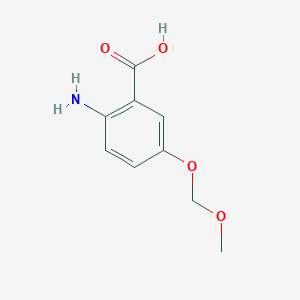
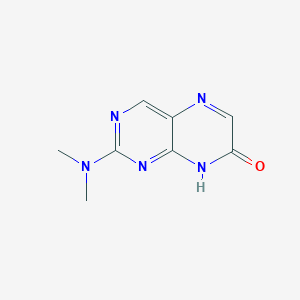
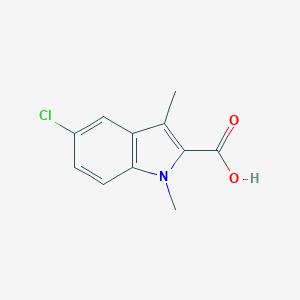
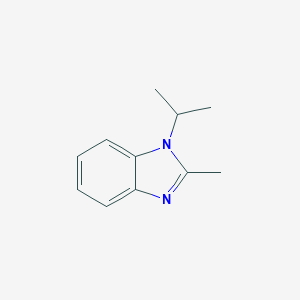

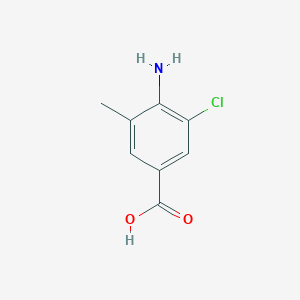
![N-[2-[2-(2-aminoethylamino)ethylamino]ethyl]acetamide](/img/structure/B116019.png)

![Ethyl 3-[3-(3-ethoxy-3-oxoprop-1-enyl)-5-(hydroxymethyl)phenyl]prop-2-enoate](/img/structure/B116022.png)

